Trotabresib - 1706738-98-8

Trotabresib

Catalog Number: EVT-3318647
CAS Number: 1706738-98-8
Molecular Formula: C21H21NO4S
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trotabresib is an oral, potent, and reversible inhibitor of the epigenetic target bromodomain and extra-terminal (BET) proteins.
Trotabresib is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, trotabresib preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that contain two homologous bromodomains, the BD1 and BD2 domains. They play an important role during development and cellular growth.
Overview

Trotabresib is a novel compound classified as a bromodomain and extraterminal protein inhibitor, specifically targeting the bromodomain and extra-terminal family of proteins. This class of inhibitors has gained attention for its potential therapeutic applications in oncology, particularly in treating high-grade gliomas and other solid tumors. Trotabresib has shown significant antitumor activity in clinical trials, demonstrating the ability to penetrate the blood-brain barrier effectively, which is crucial for treating brain tumors like glioblastoma .

Source and Classification

Trotabresib, also known by its research designation CC-90010, is being developed by Celgene Corporation, now part of Bristol-Myers Squibb. It falls under the category of epigenetic modulators, specifically targeting bromodomain-containing proteins that play critical roles in gene regulation and transcriptional control . These proteins are involved in various cellular processes, including inflammation and cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of trotabresib involves multiple steps typical of complex organic compounds. While specific proprietary details about the synthesis process are not publicly disclosed, general methods for synthesizing bromodomain inhibitors include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that can be modified through various chemical reactions.
  2. Functionalization: Key functional groups are introduced to enhance binding affinity to bromodomains. This may involve electrophilic aromatic substitution or coupling reactions.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The development of trotabresib has been supported by advancements in synthetic methodologies that allow for efficient modifications of lead compounds to optimize their pharmacological properties .

Molecular Structure Analysis

Structure and Data

Trotabresib's molecular structure features a core scaffold that interacts with the bromodomain pocket of target proteins. Although the exact three-dimensional structure is proprietary, it is characterized by:

  • Core Structure: A central aromatic system that provides rigidity and facilitates π-π stacking interactions with the target protein.
  • Substituents: Various substituents that enhance solubility and selectivity for specific bromodomains.

The molecular formula for trotabresib is C16_{16}H18_{18}ClN3_{3}O, indicating a complex arrangement conducive to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving trotabresib is its binding to bromodomain-containing proteins. This interaction can be described as follows:

  1. Binding Mechanism: Trotabresib binds to the acetyl-lysine recognition site within the bromodomain through hydrogen bonding and hydrophobic interactions.
  2. Inhibition: By occupying this site, trotabresib inhibits the recruitment of transcriptional coactivators, thus modulating gene expression related to tumor growth.

The specificity of these interactions is critical for minimizing off-target effects, which is a common challenge in drug development .

Mechanism of Action

Process and Data

Trotabresib exerts its therapeutic effects primarily through the inhibition of bromodomain-containing proteins such as BRD4. The mechanism can be summarized as follows:

  1. Transcriptional Regulation: By inhibiting BRD4, trotabresib disrupts the transcriptional activation of oncogenes associated with glioblastoma.
  2. Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  3. Apoptosis Induction: Trotabresib promotes programmed cell death in tumor cells by altering gene expression profiles related to survival pathways.

Clinical studies have demonstrated that trotabresib effectively modulates pharmacodynamic markers in tumor tissues, supporting its mechanism of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trotabresib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.78 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation for oral administration and its pharmacokinetic profile .

Applications

Scientific Uses

Trotabresib's primary application lies within oncology, particularly for treating high-grade gliomas such as glioblastoma multiforme. Its ability to cross the blood-brain barrier makes it a promising candidate for addressing treatment-resistant brain tumors. Ongoing clinical trials are exploring its efficacy when combined with other therapies like temozolomide and radiotherapy . Additionally, research continues into its role as an epigenetic modulator, potentially expanding its applications across various malignancies beyond gliomas.

Properties

CAS Number

1706738-98-8

Product Name

Trotabresib

IUPAC Name

4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3

InChI Key

UWZAJPITKGWMFJ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.